N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone
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Overview
Description
N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chiral oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of deuterium (d3) in the methyl group adds to its distinctiveness, making it a valuable subject for research in stereochemistry and isotopic labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials One common approach is the condensation of (S)-phenylmethylamine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s isotopic labeling makes it useful in metabolic studies and tracing experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing various biochemical pathways. The presence of deuterium can also affect the compound’s metabolic stability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[2-(S)-Methyl-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone: Similar structure but without deuterium labeling.
N-[2-(S)-Ethyl-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone: Features an ethyl group instead of a methyl group.
N-[2-(S)-Methyl-butyryl]-4-®-phenylmethyl-2-oxazolidinone: Contains the opposite stereochemistry at the phenylmethyl position.
Uniqueness
The uniqueness of N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone lies in its deuterium labeling, which provides distinct advantages in isotopic studies and enhances its stability in metabolic processes. Additionally, its chiral nature and specific stereochemistry make it a valuable tool in asymmetric synthesis and other specialized applications.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-benzyl-3-[2-(trideuteriomethyl)butanoyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJHFWFQTXWYQU-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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